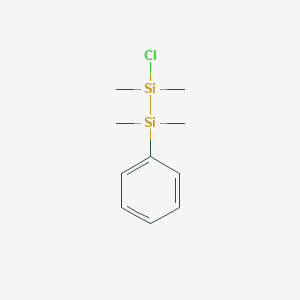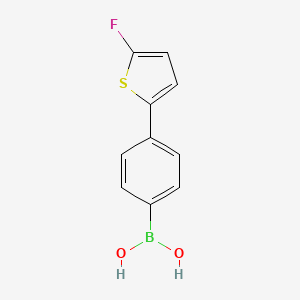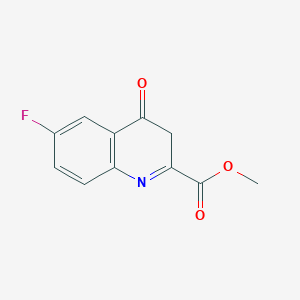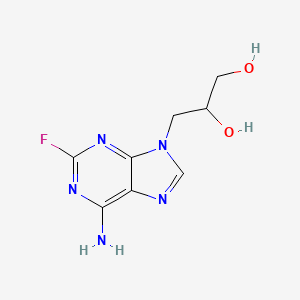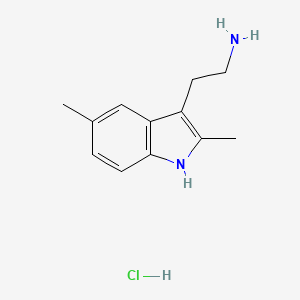
3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-1-methyl-6-oxo-1H-purine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
2-Amino-1-methyl-6-oxo-1H-purine: A closely related compound with similar structural features.
2-Amino-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate: Another derivative with slight variations in the molecular structure.
Uniqueness
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is unique due to its specific functional groups and molecular configuration
特性
CAS番号 |
51732-62-8 |
|---|---|
分子式 |
C8H11N5O3 |
分子量 |
225.20 g/mol |
IUPAC名 |
(2-amino-1-methyl-6-oxo-2,7-dihydropurin-3-yl) acetate |
InChI |
InChI=1S/C8H11N5O3/c1-4(14)16-13-6-5(10-3-11-6)7(15)12(2)8(13)9/h3,8H,9H2,1-2H3,(H,10,11) |
InChIキー |
SLYHBXWHOPUQPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON1C(N(C(=O)C2=C1N=CN2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

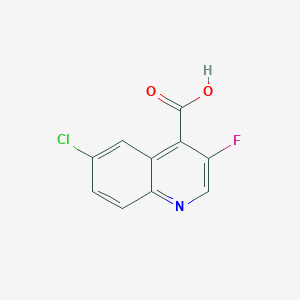

![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

